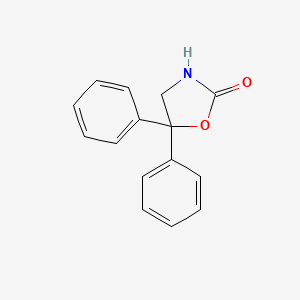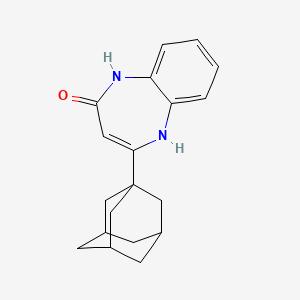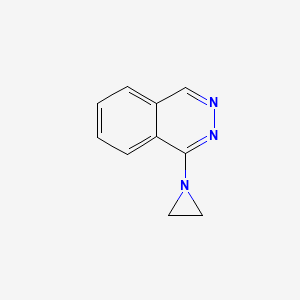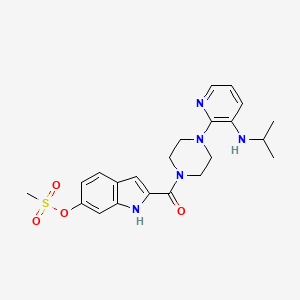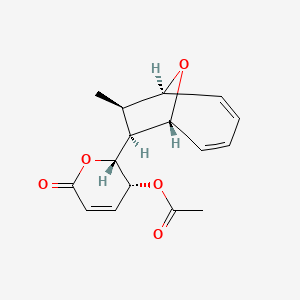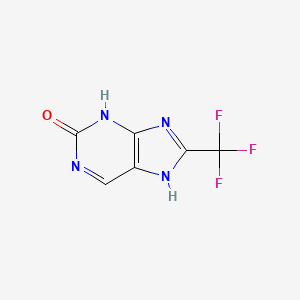
8-(Trifluoromethyl)-3,7-dihydropurin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)-3,7-dihydropurin-2-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the purine ring, which imparts distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), is used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 8-(Trifluoromethyl)-3,7-dihydropurin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)-3,7-dihydropurin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)-3,7-dihydropurin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and specificity of the compound to its targets. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylated Aromatics: Various compounds used in pharmaceuticals and agrochemicals.
Uniqueness: 8-(Trifluoromethyl)-3,7-dihydropurin-2-one is unique due to its specific structural configuration and the presence of the trifluoromethyl group at the 8-position of the purine ring. This configuration imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
10179-90-5 |
|---|---|
Fórmula molecular |
C6H3F3N4O |
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)4-11-2-1-10-5(14)13-3(2)12-4/h1H,(H2,10,11,12,13,14) |
Clave InChI |
NPVULJBGDZGUKK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)NC2=C1NC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





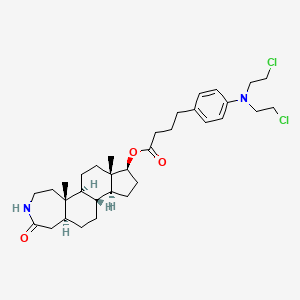
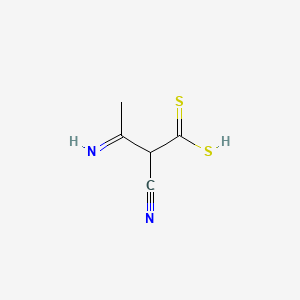
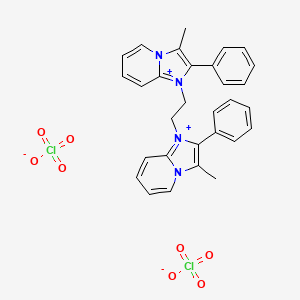
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
